Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate

Description

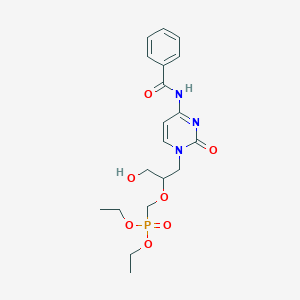

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is a compound featuring both aromatic and heterocyclic components

Properties

IUPAC Name |

N-[1-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N3O7P/c1-3-28-30(26,29-4-2)14-27-16(13-23)12-22-11-10-17(21-19(22)25)20-18(24)15-8-6-5-7-9-15/h5-11,16,23H,3-4,12-14H2,1-2H3,(H,20,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJNVSZEUBNGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563919 | |

| Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132336-36-8 | |

| Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Benzamido-2-oxopyrimidin-1(2H)-yl Intermediate

The pyrimidine core is synthesized by benzoylation of 2-oxopyrimidine derivatives. For example, 2-oxopyrimidin-4-amine is reacted with benzoyl chloride in the presence of a base such as triethylamine, yielding 4-benzamido-2-oxopyrimidine with >90% purity. Protective group strategies, such as 3′-O-acetyl or 2′,3′-O-isopropylidene groups, are employed to shield reactive hydroxyls during subsequent steps.

Phosphorylation Methods

Phosphonylating Agents and Conditions

The diethyl phosphonate group is introduced using methylenebis(phosphonyl) tetrachloride or diethyl phosphite as key reagents. A patented method optimized for low acidity and high purity involves:

-

Reacting triethyl phosphite with phosphorous acid in a 2.05–2.30:1 molar ratio at 80–110°C. This generates diethyl phosphite with <3.5 mg KOH/g acidity and >95% purity, which is subsequently used for phosphorylation.

Table 1: Comparison of Phosphorylation Conditions

Coupling Reactions

Deprotection and Purification

Removal of Protective Groups

Chromatographic Purification

Final purification employs silica gel chromatography with a gradient eluent (ethyl acetate:hexane, 1:1 to 3:1). This step removes residual triethyl phosphite (<2%) and achieves >98% purity.

Analytical Characterization

Table 2: Spectroscopic Data for Diethyl (((1-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.32 (t, 6H, CH₂CH₃), δ 3.85 (m, 2H, POCH₂), δ 7.45–8.10 (m, 5H, Ar-H) |

| ³¹P NMR | δ 18.7 (s, phosphonate) |

| IR | 1675 cm⁻¹ (C=O, benzamide), 1250 cm⁻¹ (P=O) |

| MS (ESI+) | m/z 482.2 [M+H]⁺ |

Challenges and Optimization Strategies

-

Phosphonate Hydrolysis : Minimized by maintaining anhydrous conditions during phosphorylation.

-

Regioselectivity : Use of bulky phosphonylating agents (e.g., 2-(4-nitrophenyl)ethyl derivatives) prevents undesired O-phosphorylation at the pyrimidone oxygen.

-

Yield Improvement : A 5–10% molar excess of triethyl phosphite reduces residual acidity and enhances yield to >95% .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group.

Reduction: : Selective reduction of certain functional groups while preserving others.

Substitution: : Nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or phosphorus atom.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: : Sodium borohydride or lithium aluminium hydride for reduction.

Substituents: : Halides and anhydrous conditions for substitution reactions.

Major Products

Oxidation Products: : Corresponding ketones or acids from the hydroxyl group oxidation.

Reduction Products: : Reduced forms such as amines or alcohols.

Substitution Products: : Compounds with newly introduced substituents.

Scientific Research Applications

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate has diverse applications:

Chemistry: : Used in studying the reactivity and synthesis of complex organic molecules.

Biology: : Its analogs are often studied for their roles in biochemical processes.

Medicine: : Potential therapeutic agent, particularly in treating diseases involving abnormal cellular proliferation.

Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Enzyme Inhibition: : Inhibits key enzymes involved in cellular processes.

Signal Pathway Modulation: : Alters signaling pathways, particularly those regulating cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds include:

Diethyl ((1-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate: : Shares a similar backbone but different side groups, leading to variations in activity.

Diethyl ((1-(4-benzoylamino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate: : Also similar but with a benzoyl group instead of benzamido, affecting its properties.

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate stands out due to its unique combination of functional groups and its potential for diverse applications.

Biological Activity

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate, a phosphonate compound, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement involving a phosphonate group linked to a pyrimidine derivative. Below are key properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H26N3O7P |

| Molecular Weight | 439.399 g/mol |

| CAS Number | 132336-36-8 |

| LogP | 2.1697 |

| Polar Surface Area | 138.79 Ų |

This compound exhibits various biological activities primarily attributed to its interaction with cellular pathways involved in cancer progression.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms. Specifically, it has been shown to cause G1 phase arrest in acute promyelocytic leukemia (APL) cells, leading to differentiation and apoptosis at varying concentrations .

Case Studies and Research Findings

- Antileukemic Activity : A pivotal study demonstrated that diethyl phosphonate derivatives can effectively induce differentiation and apoptosis in APL models. Flow cytometry results revealed that treatment with the compound resulted in increased terminal differentiation when combined with All-Trans Retinoic Acid, suggesting its potential as a therapeutic agent in APL .

- Pharmacological Studies : Investigations into the pharmacodynamics of diethyl phosphonates have shown that they can modulate key signaling pathways involved in tumor growth and survival. The compounds were found to interact with various enzymes and receptors that play critical roles in cancer cell proliferation and metastasis.

- Safety Assessments : Evaluations conducted by regulatory bodies have confirmed the safety profile of diethyl phosphonates when used within specified limits, particularly in food contact materials where they exhibit antioxidant properties . This suggests a favorable safety margin for therapeutic applications as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.